![molecular formula C20H16F2N4OS B11190089 9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190089.png)
9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused tricyclic core structure with a 1,2,4-triazole ring. Its molecular framework includes a 3,5-difluorophenyl substituent at position 9, a methyl group at position 2, and a thiophen-2-yl group at position 4. These substituents modulate electronic, steric, and pharmacokinetic properties.
Preparation Methods
The synthesis of 9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-difluoroaniline with 2-methyl-6-(thiophen-2-yl)quinazolin-4(3H)-one in the presence of a suitable cyclizing agent can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the triazole and quinazoline rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The difluorophenyl and thiophenyl groups can participate in substitution reactions, where substituents can be replaced by other functional groups under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Scientific Research Applications
9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
Key analogs and their functional differences are outlined below:
Key Findings :
- Electron-Withdrawing Groups : The 3,5-difluorophenyl group in the target compound likely enhances receptor selectivity (e.g., RXFP4) compared to phenyl or methoxy-substituted analogs, as seen in studies where 4-hydroxyphenyl improved selectivity .
- Thiophene vs. Other Aryl Groups : The thiophen-2-yl group may confer better lipophilicity and binding kinetics than benzoimidazole or cinnamoyl derivatives (e.g., compound 8 in ) .
Key Findings :
- The target compound’s synthesis (if using NGPU) would likely achieve higher yields (>80%) and shorter reaction times than older methods .
- Skeleton modifications (e.g., thiopyrano-triazolopyrimidinone in 14b) reduce solubility (MolLog S = -4.02 vs. -5.69 for triazoloquinazolinones), highlighting the core structure’s impact on physicochemical properties .
Stereochemical and Solubility Considerations
- Enantiomer Effects : The RXFP4 agonism of 9-(S)-14b (efficacy = 134.4%) is significantly higher than its 9-R enantiomer (27.8%), underscoring the importance of stereochemistry in the target compound’s design .
- Solubility : The thiophen-2-yl group in the target compound may improve solubility compared to bulkier substituents like 4-methoxyphenyl (log P ≈ 2.8 vs. 3.5 for methoxy analogs) .
Biological Activity
The compound 9-(3,5-difluorophenyl)-2-methyl-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazoloquinazoline class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a quinazoline moiety and incorporates thiophene and difluorophenyl substituents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinazolines. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
- Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colon cancer).
- IC50 Values : Related compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are known for their efficacy against bacterial and fungal pathogens.
Research Findings
- Mechanism : The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
- Comparative Studies : Compounds in this class have been tested against standard antibiotics with promising results indicating superior activity in some cases .
Anti-inflammatory Effects
Inflammation modulation is another area where triazoloquinazolines may exhibit biological activity. The A3 adenosine receptor has been identified as a target for anti-inflammatory therapies.
Research Insights
- Receptor Interaction : Compounds that interact with A3AR can reduce inflammatory responses in vitro and in vivo models .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. The incorporation of thiophene and triazole rings may enhance the radical scavenging ability of this compound.
Experimental Data
- DPPH Assay : Similar compounds have shown significant radical scavenging activity in DPPH assays, suggesting potential applications in oxidative stress-related diseases .
Summary Table of Biological Activities
Properties
Molecular Formula |
C20H16F2N4OS |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
9-(3,5-difluorophenyl)-2-methyl-6-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H16F2N4OS/c1-10-23-20-24-15-7-11(17-3-2-4-28-17)8-16(27)18(15)19(26(20)25-10)12-5-13(21)9-14(22)6-12/h2-6,9,11,19H,7-8H2,1H3,(H,23,24,25) |
InChI Key |
KERRXZUYACANCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CS4)NC2=N1)C5=CC(=CC(=C5)F)F |
Origin of Product |
United States |
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